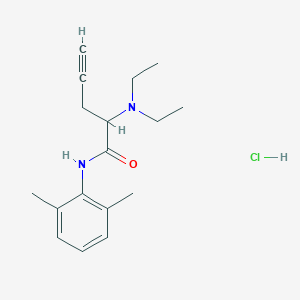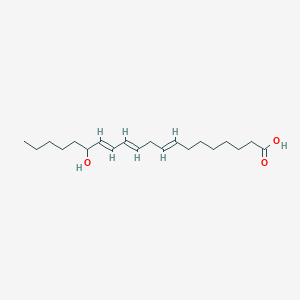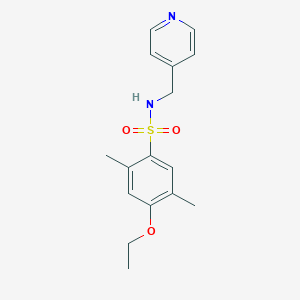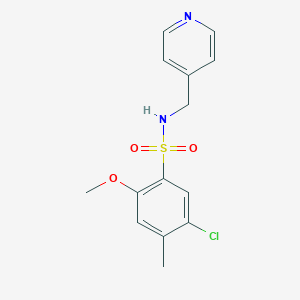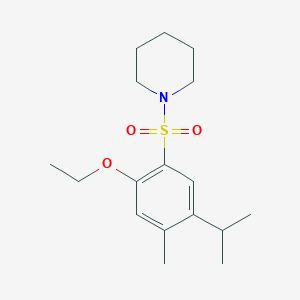
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes.
Wirkmechanismus
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are the physiological activators of PKC. The inhibition of PKC activity by Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic animals.
Biochemical and Physiological Effects:
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting the activity of PKC, which is overexpressed in many types of cancer. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether also improves insulin sensitivity in diabetic animals by inhibiting the activity of PKC, which is implicated in the development of insulin resistance. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has also been shown to have anti-inflammatory effects by inhibiting the activity of PKC, which is involved in the activation of inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is its potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. However, one of the limitations of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is its low solubility in water, which makes it difficult to use in in vitro experiments.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether. One of the potential applications of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is in the treatment of cancer. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to induce apoptosis in cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. Another potential application of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is in the treatment of diabetes. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to improve insulin sensitivity in diabetic animals, making it a potential therapeutic agent for diabetes. Further research is needed to explore the potential therapeutic applications of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether in these and other diseases.
Synthesemethoden
The synthesis of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether involves the reaction of 4-isopropyl-5-methyl-2-nitrophenol with piperidine-1-sulfonic acid, followed by the reduction of the resulting nitro compound with sodium dithionite. The final step involves the etherification of the resulting amine with ethyl iodide. The yield of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is approximately 50%.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been extensively studied for its potential therapeutic applications. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to inhibit the activity of PKC, making it a potential therapeutic agent for these diseases.
Eigenschaften
Molekularformel |
C17H27NO3S |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-5-21-16-11-14(4)15(13(2)3)12-17(16)22(19,20)18-9-7-6-8-10-18/h11-13H,5-10H2,1-4H3 |
InChI-Schlüssel |
JWVHDNAXDKPKFE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
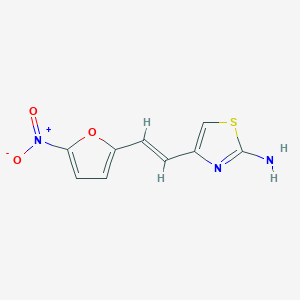
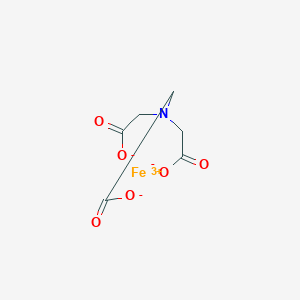
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
